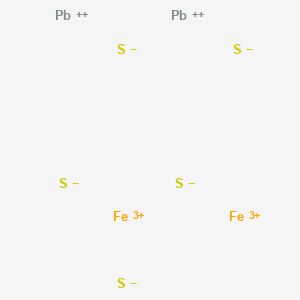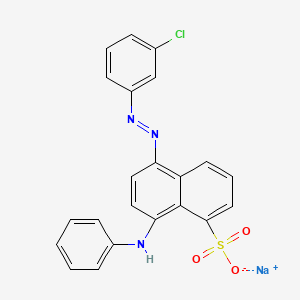![molecular formula C7H14N2 B13794802 Bicyclo[2.2.1]heptane-2,6-diamine CAS No. 247933-34-2](/img/structure/B13794802.png)
Bicyclo[2.2.1]heptane-2,6-diamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Bicyclo[221]heptane-2,6-diamine is a bicyclic compound with a unique structure that consists of a seven-membered ring with two nitrogen atoms at the 2 and 6 positions
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Bicyclo[2.2.1]heptane-2,6-diamine can be synthesized through several methods. One common approach involves the Diels-Alder reaction, where a diene and a dienophile react to form the bicyclic structure. For instance, the reaction of itaconic anhydride with cyclopentadiene can yield bicyclo[2.2.1]heptane derivatives . Another method involves the use of photochemistry to access new building blocks via [2 + 2] cycloaddition .
Industrial Production Methods
Industrial production of this compound typically involves large-scale Diels-Alder reactions followed by purification processes to isolate the desired product. The reaction conditions are optimized to ensure high yield and purity, often involving the use of catalysts and specific temperature and pressure conditions .
Analyse Des Réactions Chimiques
Types of Reactions
Bicyclo[2.2.1]heptane-2,6-diamine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield amine derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups at the nitrogen atoms.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired product but typically involve controlled temperatures and solvents .
Major Products Formed
The major products formed from these reactions include various amine derivatives, oxides, and substituted bicyclo[2.2.1]heptane compounds. These products have diverse applications in synthetic chemistry and material science .
Applications De Recherche Scientifique
Bicyclo[2.2.1]heptane-2,6-diamine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of complex organic molecules and polymers.
Biology: Investigated for its potential as a bioactive compound with applications in drug development.
Medicine: Explored for its potential therapeutic properties, including as an inhibitor of specific enzymes.
Industry: Utilized in the production of high-performance materials and polymers with unique properties.
Mécanisme D'action
The mechanism of action of bicyclo[2.2.1]heptane-2,6-diamine involves its interaction with molecular targets such as enzymes and receptors. The compound can act as an inhibitor or activator, depending on the specific target and pathway involved. For example, it has been shown to inhibit certain protein phosphatases, which play a crucial role in cellular signaling pathways .
Comparaison Avec Des Composés Similaires
Similar Compounds
Bicyclo[2.2.1]heptane-2,6-dione: A similar compound with a ketone group instead of amine groups.
7-Oxabicyclo[2.2.1]heptane: Contains an oxygen atom in the bicyclic structure.
Bicyclo[2.2.1]heptane, 2-methyl-: A methyl-substituted derivative.
Uniqueness
Bicyclo[2.2.1]heptane-2,6-diamine is unique due to its diamine functionality, which allows for diverse chemical modifications and applications. Its structure provides stability and reactivity, making it a valuable compound in synthetic chemistry and material science .
Propriétés
Numéro CAS |
247933-34-2 |
|---|---|
Formule moléculaire |
C7H14N2 |
Poids moléculaire |
126.20 g/mol |
Nom IUPAC |
bicyclo[2.2.1]heptane-2,6-diamine |
InChI |
InChI=1S/C7H14N2/c8-6-2-4-1-5(6)7(9)3-4/h4-7H,1-3,8-9H2 |
Clé InChI |
VMQNOUCSRQVOKM-UHFFFAOYSA-N |
SMILES canonique |
C1C2CC(C1C(C2)N)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



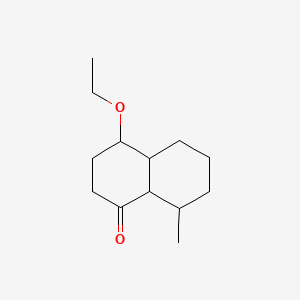
![2-[(2Z)-2-(1-ethylbenzo[e][1,3]benzothiazol-2-ylidene)ethylidene]propanedinitrile](/img/structure/B13794729.png)
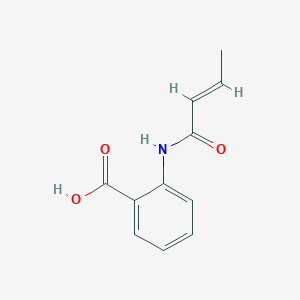
![2,6,8-trimethyl-2H-benzo[b][1,4]oxazin-3(4H)-one](/img/structure/B13794751.png)
![Disodium;4-[(2-amino-4-hydroxyphenyl)diazenyl]-1-[(2-hydroxy-3,5-dinitrophenyl)imino-[(4-nitrophenyl)diazenyl]azaniumyl]-5-oxidonaphthalene-2,7-disulfonate](/img/structure/B13794752.png)

![2-[5-(3-bromobenzoyl)-6-methyl-[1,3]dioxolo[4,5-f]indol-7-yl]acetic acid](/img/structure/B13794756.png)
![1-Oxa-5-thia-9-aza-spiro[5.6]dodecane, hydrochloride](/img/structure/B13794759.png)
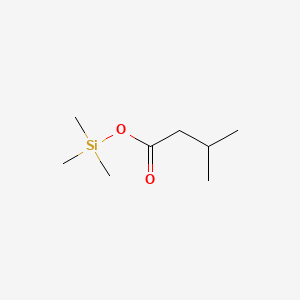
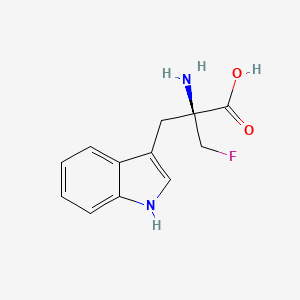
![Ethyl 2-[cyano(hydroxy)methyl]benzoate](/img/structure/B13794783.png)
